4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure precision and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound’s halogenated structure allows it to engage in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide
- 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide
- 4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide
Uniqueness
The uniqueness of 4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide lies in its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
303063-04-9 |
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Molecular Formula |
C17H13Br3Cl3N3OS |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-[(2,6-dibromo-4-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H13Br3Cl3N3OS/c1-8-6-11(19)13(12(20)7-8)24-16(28)26-15(17(21,22)23)25-14(27)9-2-4-10(18)5-3-9/h2-7,15H,1H3,(H,25,27)(H2,24,26,28) |
InChI Key |
OXPDATRABGZMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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